5-Amino-3-n-propyl-4-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-n-propyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-n-propyl-4-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine to form isoxazole derivatives . Another approach involves the use of β-diketohydrazones, which undergo cyclization under basic conditions to yield the desired isoxazole .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis is also a popular method due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-n-propyl-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoxazolo[5,4-b]pyridines.
Reduction: Corresponding amines.
Substitution: Various substituted isoxazoles.
Scientific Research Applications
5-Amino-3-n-propyl-4-methylisoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylisoxazole
- 5-Amino-3-hydroxy-4-methylisoxazole
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
5-Amino-3-n-propyl-4-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-propyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methyl-3-propyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)10-9-6/h3-4,8H2,1-2H3 |
InChI Key |
OATYHCSCDXJNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.